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Compound of Interest

Compound Name:
2-(Dimethylamino)-N,N-

dimethylisonicotinamide

CAS No.: 1209231-70-8

Cat. No.: B1390616

Get Quote

Introduction & Compound Analysis
2-(Dimethylamino)-N,N-dimethylisonicotinamide presents a unique metabolic profile due to

its bis-dimethylated structure. Unlike simple nicotinamide, which is primarily metabolized by

cytosolic N-methyltransferases (NNMT), the substitution at the 2-position and the fully

methylated amide group shift the metabolic burden toward microsomal oxidative pathways.

Structural Metabolic Liabilities
2-Dimethylamino Group: Highly susceptible to oxidative

-dealkylation (CYP-mediated) and

-oxidation (FMO-mediated).

Amide

-Dimethyl Group: Prone to sequential
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-demethylation to form the

-methyl and primary amide species.

Pyridine Nitrogen: A potential site for

-oxide formation, particularly if the 2-position substituent increases electron density on the
ring.

This guide outlines the protocol for assessing Intrinsic Clearance (

) and Metabolite Identification (MetID) using Human Liver Microsomes (HLM).

Experimental Design Strategy
To ensure data integrity, this study utilizes a Microsomal Incubation System.

Why Microsomes? They are enriched in CYP and FMO enzymes, the primary drivers for

oxidative clearance of lipophilic bases like this compound.

Critical Control: Because this molecule contains tertiary amines, it may undergo non-

enzymatic chemical oxidation or FMO-mediated oxidation. We must distinguish these using

specific inhibitors (e.g., heat inactivation for chemical, chemical inhibitors for enzymes).

Reagents & Materials[1][2]
Test Compound: 2-(Dimethylamino)-N,N-dimethylisonicotinamide (10 mM stock in

DMSO).

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase,

NADP+).

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or

Labetalol).

Buffer: 100 mM Potassium Phosphate (pH 7.4).
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Protocol 1: Metabolic Stability (Kinetic Profiling)
This assay determines the in vitro half-life (

) and intrinsic clearance (

).

Step-by-Step Workflow
Preparation of Reaction Mixture (Master Mix):

Pre-warm Phosphate Buffer (pH 7.4) to 37°C.

Dilute HLM to a working concentration of 0.625 mg/mL (Target final: 0.5 mg/mL).

Spike Test Compound into the mixture to achieve 1.25 µM (Target final: 1 µM).

Note: Keep DMSO concentration < 0.1% to avoid CYP inhibition.

Pre-Incubation:

Aliquot 40 µL of the Master Mix into 96-well plates.

Incubate at 37°C for 5 minutes. This equilibrates the lipophilic compound with microsomal

proteins, preventing "initial burst" kinetics errors.

Reaction Initiation:

Add 10 µL of pre-warmed 5 mM NADPH (Final conc: 1 mM) to all "Active" wells.

Negative Control: Add 10 µL of Buffer (no NADPH) to "T=60 min" control wells to assess

chemical stability.

Sampling (Time Course):

Incubate at 37°C with shaking.

At time points 0, 5, 10, 20, 30, and 60 minutes, remove the plate (or specific wells).
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Quenching:

Immediately add 150 µL of ice-cold Acetonitrile (with Internal Standard).

Vortex for 10 minutes to precipitate proteins.

Centrifuge at 4,000 rpm for 20 minutes at 4°C.

Analysis:

Transfer supernatant to LC-MS/MS vials for analysis. Monitor the disappearance of the

Parent Compound (MRM mode).

Protocol 2: Metabolite Identification (MetID)
While Protocol 1 tracks the loss of parent, Protocol 2 identifies what forms.

Modifications for MetID:

Concentration: Increase Test Compound to 10 µM (to ensure minor metabolites are

detectable).

Incubation Time: Fix at 60 minutes (or

determined in Protocol 1).

Mass Spectrometry: Use High-Resolution MS (Q-TOF or Orbitrap) in Data-Dependent

Acquisition (DDA) mode.

Trigger: Select top 3 most intense ions for MS/MS fragmentation.

Mass Defect Filter: Focus on Nitrogen-containing fragments.[1]

Predicted Mass Shifts (Table 1)
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Metabolic Pathway Structural Change
Mass Shift (

m/z)
Likely Site

N-Demethylation Loss of -14.0156

Amide

or Ring 2-

Bis-N-Demethylation Loss of -28.0313 Both Amide and Ring

N-Oxidation Addition of +15.9949

Pyridine

or Amine

Hydroxylation Addition of +15.9949
Pyridine Ring

(Carbon)

Visualization of Pathways & Workflow
The following diagrams illustrate the predicted metabolic map and the experimental logic.

Diagram 1: Predicted Metabolic Map
This diagram visualizes the competition between CYP-mediated demethylation and FMO-

mediated oxidation.

Pathway Legend
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Click to download full resolution via product page

Caption: Predicted Phase I metabolic pathways. CYP enzymes drive demethylation (Blue),

while FMO/CYP drives N-oxidation (Red).

Diagram 2: Experimental Workflow
The logic flow for determining stability and clearance.
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Caption: Step-by-step experimental workflow for intrinsic clearance determination.

Data Analysis & Calculations
To validate the study, calculate the Intrinsic Clearance (

) using the depletion rate constant (

).

Plot:

vs. Time (min).

Slope: The slope of the linear regression is

.

Half-life (

):

Intrinsic Clearance (

):

Acceptance Criteria (Quality Control)
Linearity:

of the decay curve should be

.

Controls:

Testosterone (High Clearance Control):

min.

Warfarin (Low Clearance Control):
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min.

Minus NADPH: Loss of parent should be

at 60 min (confirms enzymatic stability).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1390616/docs#application-note-in-vitro-metabolic-
profiling-of-2-dimethylamino-n-n-dimethylisonicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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